

An In-depth Technical Guide to N,N-dimethylnaphthalen-2-amine

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Compound of Interest

Compound Name: *N,N-dimethylnaphthalen-2-amine*

Cat. No.: *B1359937*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural details of **N,N-dimethylnaphthalen-2-amine**. The information is curated for professionals in research and drug development, with a focus on providing actionable data and detailed experimental procedures.

Chemical Identity and Properties

N,N-dimethylnaphthalen-2-amine, a tertiary amine derivative of naphthalene, is a key organic compound with applications in chemical synthesis. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	2436-85-3	[1]
Molecular Formula	C ₁₂ H ₁₃ N	[1]
Molecular Weight	171.24 g/mol	[1]
IUPAC Name	N,N-dimethylnaphthalen-2-amine	[2]
Synonyms	2-(Dimethylamino)naphthalene, N,N-Dimethyl-2-naphthylamine	[3]
Appearance	Solid	[3]
Melting Point	47 °C	[4]
Boiling Point	305 °C	[4]
Refractive Index	1.644	[4]

Structure:

The chemical structure of **N,N-dimethylnaphthalen-2-amine** consists of a naphthalene ring system with a dimethylamino group attached at the second position.

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Figure 1: Chemical structure of **N,N-dimethylnaphthalen-2-amine**.

Synthesis of N,N-dimethylnaphthalen-2-amine

Several synthetic routes can be employed for the preparation of **N,N-dimethylnaphthalen-2-amine**. The following sections provide detailed experimental protocols for three common and effective methods.

The Eschweiler-Clarke reaction is a method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.^[5] This reductive amination procedure yields the tertiary amine and avoids the formation of quaternary ammonium salts.^[6]

Experimental Protocol:

- Reaction Setup: To a solution of 2-naphthylamine (1.0 equivalent) in a suitable solvent, add an excess of formic acid (approximately 2.0-3.0 equivalents) and formaldehyde (approximately 2.0-3.0 equivalents as a 37% aqueous solution).
- Heating: Heat the reaction mixture to 80-100 °C and maintain this temperature for several hours (typically 12-18 hours) until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: Cool the reaction mixture to room temperature. Neutralize the excess formic acid by the careful addition of a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is basic.
- Extraction: Extract the aqueous mixture with an organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure **N,N-dimethylnaphthalen-2-amine**.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.^[7] This method is highly versatile and tolerates a wide range of functional groups.

Experimental Protocol:

- Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromonaphthalene (1.0 equivalent), a palladium catalyst such as $\text{Pd}_2(\text{dba})_3$ (0.01-0.05 equivalents), and a suitable phosphine ligand like Xantphos (0.02-0.10 equivalents).
- Addition of Reagents: Add a strong base, typically sodium tert-butoxide (1.2-1.5 equivalents), and a solution of dimethylamine (1.2-1.5 equivalents) in an anhydrous solvent like toluene or

dioxane.

- Heating: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.
- Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield **N,N-dimethylnaphthalen-2-amine**.

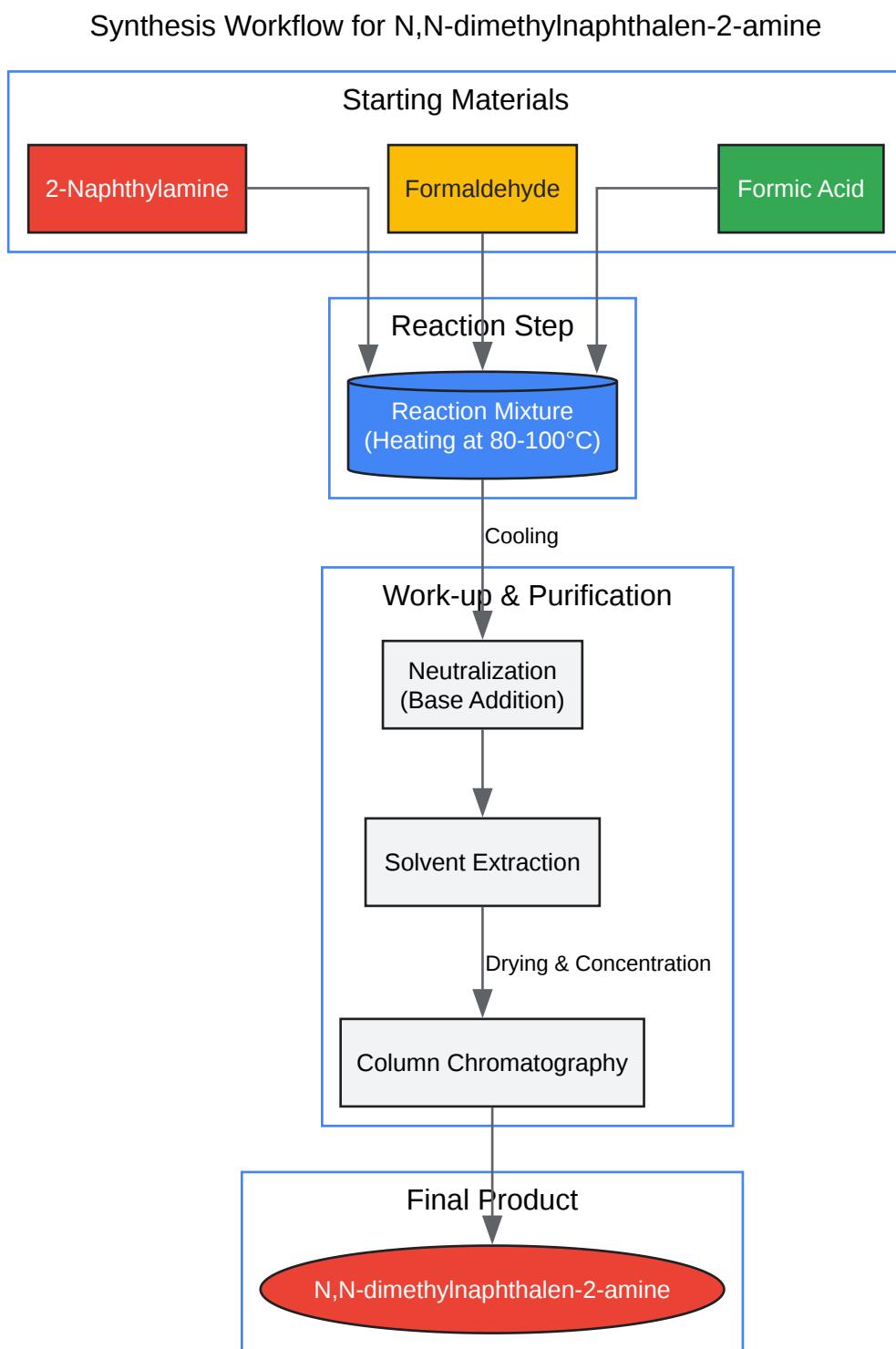
Reductive amination involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine.^[8] This can be a one-pot reaction.

Experimental Protocol:

- Imine Formation: In a round-bottom flask, dissolve 2-naphthaldehyde (1.0 equivalent) in a suitable solvent like methanol or dichloromethane. Add a solution of dimethylamine (1.0-1.2 equivalents). The reaction can be catalyzed by the addition of a mild acid, such as acetic acid.
- Reduction: To the solution containing the in situ formed iminium ion, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) in portions at 0 °C.
- Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
- Work-up: Quench the reaction by the slow addition of water.
- Extraction: Extract the product with an organic solvent.
- Purification: Wash the organic phase with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtration and solvent evaporation, purify the crude product by column chromatography.

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of **N,N-dimethylnaphthalen-2-amine** via the Eschweiler-Clarke reaction.



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Caption: Synthesis workflow for **N,N-dimethylNaphthalen-2-amine**.

Spectroscopic Data

Detailed experimental spectroscopic data for **N,N-dimethylNaphthalen-2-amine** is not widely available in public spectral databases. However, data for the isomeric N,N-dimethylNaphthalen-1-amine (CAS: 86-56-6) is available and can provide an indication of the expected spectral regions.^[9] For definitive characterization, it is recommended to acquire ¹H NMR, ¹³C NMR, IR, and mass spectra of the synthesized compound.

Biological Activity and Signaling Pathways

There is currently a lack of specific studies detailing the biological activity or implication in signaling pathways for **N,N-dimethylNaphthalen-2-amine**. It is important to note that the parent compound, 2-naphthylamine, is a well-documented carcinogen.^[10] Any research involving **N,N-dimethylNaphthalen-2-amine** should be conducted with appropriate safety precautions and further toxicological studies would be required to assess its biological profile.

Disclaimer: This document is intended for informational purposes for research and development professionals. All chemical syntheses should be performed by trained personnel in a controlled laboratory setting with appropriate safety measures.

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